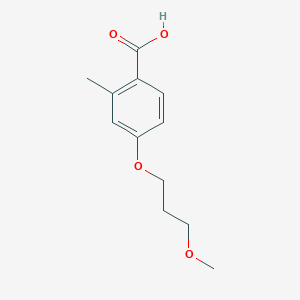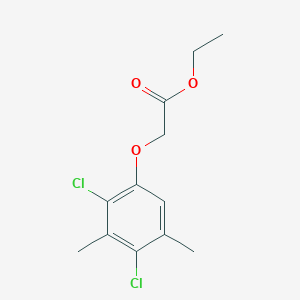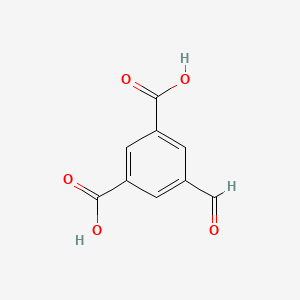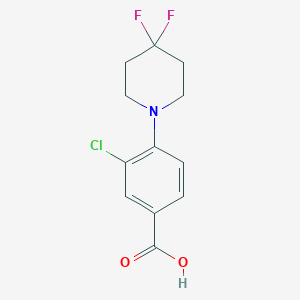
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: is an organic compound with the molecular formula C9H11BrClN3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a cyclobutyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-5-bromopyridine.
Cyclobutylation: The cyclobutyl group is introduced through a nucleophilic substitution reaction using cyclobutylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can result in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals for crop protection.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclobutyl group, contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine
- 5-Bromo-2,4-dichloropyrimidine
Comparison:
- Structural Differences: While these compounds share similar halogenation patterns, the presence of different ring structures (pyridine vs. pyrimidine) and substituents (cyclobutyl vs. cyclopentyl) can lead to variations in their chemical reactivity and biological activity.
- Unique Properties: 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is unique due to its specific combination of halogen atoms and the cyclobutyl group, which can impart distinct steric and electronic effects, influencing its interactions and applications.
Properties
Molecular Formula |
C9H10BrClN2 |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-cyclobutylpyridin-3-amine |
InChI |
InChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2 |
InChI Key |
ZTFQJBRHBLTYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)





![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)

![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)


